Dexamethasone acefurate

Beschreibung

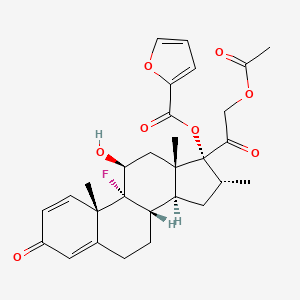

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies

Advanced Synthetic Routes for Dexamethasone (B1670325) Core Structure

The synthesis of dexamethasone, a fluorinated pregnane (B1235032) corticosteroid, is a multi-step process that requires precise control over stereochemistry. wikipedia.orgchemicalbook.com The core structure is typically synthesized from steroid precursors like diosgenin (B1670711) or tigogenin (B51453) through a combination of chemical and biological transformations. researchgate.netresearchgate.net

Stereoselective Synthesis Approaches

The chemical synthesis of the dexamethasone core from steroid intermediates involves several key stereoselective reactions to install the required functional groups at specific positions. A common industrial pathway starts from 16β-methylprednisolone acetate (B1210297). wikipedia.org

The critical steps in a representative chemical synthesis include:

Dehydration: 16β-methylprednisolone acetate is first dehydrated to create a double bond at the 9,11-position. wikipedia.org

Halohydrin Formation: The resulting dehydro derivative reacts with a hypobromite (B1234621) source, such as N-bromosuccinimide, to stereoselectively form a 9α-bromo-11β-hydrin derivative. wikipedia.org

Epoxidation: The bromohydrin is treated with a base to close the ring, forming an epoxide across the 9,11-positions. wikipedia.org

Ring Opening: The final crucial step involves a ring-opening reaction using hydrogen fluoride (B91410) (HF). This reaction opens the epoxide to install the 9α-fluoro group and regenerate the 11β-hydroxyl group, yielding the dexamethasone structure. wikipedia.orgchemicalbook.com

An alternative patented route utilizes 1,4,9,16-tetraene-pregna-3,20-dione as a starting material, modifying the 9, 11, 16, 17, and 21 positions. google.com This pathway highlights the use of a Grignard reaction with methylmagnesium bromide to introduce the 16α-methyl group in a stereoselective manner. google.com

| Reaction Step | Reagents/Conditions | Purpose | Reference |

| Grignard Reaction | Methylmagnesium bromide, Oxygenant (e.g., H₂O₂) | Introduces the 16α-methyl group. | google.com |

| Epoxidation | Perbenzoic acid | Forms a 17,20-epoxy intermediate. | chemicalbook.comgoogle.com |

| Fluorination | Hydrogen fluoride (HF) in Tetrahydrofuran (THF) | Opens an epoxide ring to install the 9α-fluoro group. | wikipedia.orgchemicalbook.com |

| Dehydrogenation | Corynebacterium simplex (microbiological) or Semicarbazide | Introduces the C1-C2 double bond. | chemicalbook.com |

This table provides an interactive overview of key stereoselective reactions in dexamethasone core synthesis.

Enzyme-Catalyzed Synthesis and Biotransformations

Modern steroid synthesis increasingly incorporates biocatalytic steps to improve selectivity, reduce the need for protecting groups, and enhance sustainability. frontiersin.org Microbial transformations are particularly valuable for specific hydroxylations and dehydrogenations that are challenging to achieve with high yields and selectivity through purely chemical means. researchfloor.org

Strains of Bacillus megaterium, for instance, have been investigated for their ability to perform biotransformations on dexamethasone. researchgate.net The steroid hydroxylase CYP106A2 from B. megaterium can achieve highly selective 15β-hydroxylation of the dexamethasone core. researchgate.net While this specific hydroxylation creates a new derivative, the principle demonstrates the power of enzymes to functionalize the steroid nucleus at precise locations. researchgate.net

Furthermore, microbial processes are critical for producing key steroid intermediates from natural sources like phytosterols. frontiersin.org These bioconversions provide the foundational steroid synthons which are then elaborated chemically into drugs like dexamethasone. frontiersin.org

| Microorganism/Enzyme | Transformation | Substrate | Product | Reference |

| Bacillus megaterium (CYP106A2) | 15β-hydroxylation | Dexamethasone | 15β-hydroxy-dexamethasone | researchgate.net |

| Rhodococcus coprophilus | Δ1-dehydrogenation | Hydrocortisone (B1673445) | Prednisolone | researchfloor.org |

| Rhizopus arrhizus / Aspergillus niger | Hydroxylation | Progesterone | 11α-hydroxyprogesterone | frontiersin.org |

This interactive table summarizes examples of enzyme-catalyzed reactions relevant to steroid synthesis.

Esterification and Functionalization Chemistry for Dexamethasone Acefurate

The conversion of dexamethasone to this compound involves the selective esterification of a specific hydroxyl group on the dexamethasone core with a furoate derivative.

Site-Specific Derivatization Techniques

The dexamethasone molecule has three hydroxyl groups at the C-11, C-17, and C-21 positions. For the synthesis of this compound, esterification must occur specifically at the C-21 primary hydroxyl group. nih.gov This site is the most sterically accessible and reactive of the three, and its modification does not eliminate the anti-inflammatory activity associated with the core structure. nih.gov

To achieve this site-specificity, methods like carbodiimide-mediated coupling are employed. nih.gov The Steglich esterification, a variation using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common and effective method for this transformation. nih.gov The reaction involves activating the carboxylic acid of the furoate moiety, which then reacts with the C-21 hydroxyl of dexamethasone. nih.gov While protection-deprotection strategies are common in steroid chemistry, the enhanced reactivity of the C-21 primary alcohol often allows for direct, selective esterification under controlled conditions. vulcanchem.com

The synthesis of related dexamethasone esters, such as dexamethasone-succinate-dextran, also proceeds via selective acylation at the C-21 position, underscoring its preferential reactivity. nih.gov

Optimization of Reaction Conditions for Acefurate Formation

The successful synthesis of this compound with high yield and purity requires careful optimization of reaction parameters. The process for synthesizing dexamethasone acetate can be adapted for acefurate by substituting the acylating agent. Instead of acetic anhydride, an activated furoic acid derivative, such as 2-furoyl chloride, is used.

Key parameters for optimization include:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the steroid and reagents. The choice of solvent can be critical, especially given the bulkier furoyl group compared to an acetyl group, which may present greater steric hindrance.

Temperature: The acylation reaction is typically conducted at low temperatures (e.g., below 15°C) to minimize the formation of side products. Studies on other dexamethasone reactions have shown that controlling temperature is crucial for maximizing sensitivity and reaction rate. nih.gov

Catalyst/Reagents: The ratio of the acylating agent and any catalyst (like DMAP) to the dexamethasone substrate must be optimized to drive the reaction to completion without promoting side reactions.

Purification: After the reaction, purification methods such as recrystallization from solvent mixtures (e.g., ethanol/water) or gradient high-performance liquid chromatography (HPLC) are necessary to isolate the this compound product with high purity.

| Parameter | Condition/Reagent | Purpose | Reference |

| Acylating Agent | 2-Furoyl Chloride | Provides the acefurate moiety. | |

| Solvent | Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Dissolves reactants; accommodates bulky groups. | |

| Catalyst | 4-dimethylaminopyridine (DMAP) | Increases reaction rate for esterification. | nih.gov |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for ester formation. | nih.gov |

| Temperature | 0–15 °C | Minimizes side reactions and impurity formation. |

This interactive table outlines optimized conditions for the synthesis of dexamethasone esters, applicable to acefurate formation.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make steroid synthesis more environmentally benign. researchgate.net These principles can be applied to both the synthesis of the dexamethasone core and its subsequent esterification.

Key green approaches include:

Biocatalysis: As discussed in section 2.1.2, using enzymes or whole-cell biotransformations can replace hazardous chemical reagents, reduce waste, and improve selectivity under mild aqueous conditions. frontiersin.orgrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. rsc.org Microwave-assisted methods have been successfully applied to the synthesis of various steroid derivatives. rsc.org

Greener Solvents and Reagents: Research is ongoing to replace traditional, hazardous solvents with more environmentally friendly alternatives. americanpharmaceuticalreview.com For the fluorination step in the core synthesis, for example, alternatives to potent fluorinating agents are being explored to enhance safety and reduce environmental impact. americanpharmaceuticalreview.com The development of solvent-free reaction conditions is another key goal in green steroid chemistry. rsc.org

The integration of these green methodologies aims to make the production of complex molecules like this compound more efficient, safer, and sustainable. researchgate.netamericanpharmaceuticalreview.com

Design and Synthesis of Novel Dexamethasone-Based Prodrugs and Conjugates

The development of prodrugs and conjugates from parent molecules like dexamethasone is a key strategy to overcome limitations and reduce the severe side effects associated with long-term steroid use. semanticscholar.orgnih.govnih.gov By covalently modifying the dexamethasone structure, researchers can create targeted systems that offer controlled release of the active drug. nih.govnih.govmdpi.com The primary site for such conjugation is the 21-hydroxyl group, as it is sterically accessible and not directly involved in the molecule's anti-inflammatory activity. nih.govmdpi.com These modifications aim to improve pharmacokinetic profiles, enhance solubility, and enable targeted delivery to specific tissues such as joints, eyes, or kidneys. nih.gov

The synthesis of dexamethasone itself is a complex, multi-stage process, often starting from derivatives like 16β-methylprednisolone acetate. wikipedia.orgchemicalbook.com The creation of an ester like this compound involves esterification at the 21-hydroxyl position. While methods for creating the common dexamethasone acetate are well-established, the synthesis of this compound can present challenges such as steric hindrance from the bulkier furoyl group, which may impact reaction efficiency.

Linker Chemistry in Prodrug Design

The linker, a molecular bridge connecting the drug to a carrier, is a critical component in prodrug design, as its chemistry dictates the drug's release profile. nih.govrsc.org The goal is to create a bond that is stable in systemic circulation but cleaves under specific conditions present at the target site. semanticscholar.org For dexamethasone prodrugs, several types of linkers are employed, categorized by their cleavage stimulus.

pH-Sensitive Linkers : These linkers are designed to hydrolyze in acidic environments, which are characteristic of inflamed tissues or intracellular compartments like endosomes and lysosomes. semanticscholar.orgrsc.org The most common pH-sensitive linker used for dexamethasone is the hydrazone bond. semanticscholar.orgmdpi.comnih.gov An N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer conjugate of dexamethasone using a hydrazone linker showed no drug release at a neutral pH of 7.4 (blood pH) but exhibited sustained release at an acidic pH of 5.0. semanticscholar.orgnih.gov This approach is particularly promising for treating conditions like rheumatoid arthritis where the local environment is acidic. semanticscholar.org Another pH-responsive linker is the imine bond, which is also labile in acidic conditions. rsc.org

Enzyme-Sensitive Linkers : This strategy utilizes enzymes that are overexpressed at the site of disease. Ester linkers are common as they can be cleaved by esterases present in the body. semanticscholar.orgnih.gov For instance, a succinate (B1194679) linker has been used to create lipophilic dexamethasone prodrugs that are degradable by esterases. liposomes.ca

Redox-Sensitive Linkers : These linkers are stable in the bloodstream but are cleaved in the reducing environment found inside cells or within tumor tissues. Disulfide bonds are a prime example of redox-sensitive linkers. nih.gov A dexamethasone conjugate synthesized with a disulfide linker demonstrated stability in circulation but disintegrated within the tumor cell environment, leading to increased intracellular drug release. nih.gov

The choice of linker chemistry allows for fine-tuning the activation kinetics of the prodrug, which can significantly improve therapeutic efficacy and minimize off-target effects. nih.gov

| Linker Type | Cleavage Stimulus | Example Linker | Key Finding |

| pH-Sensitive | Low pH (e.g., 4.5-6.0) | Hydrazone, Imine | Enables sustained drug release in acidic environments like inflamed joints or endosomes; stable at neutral blood pH. semanticscholar.orgmdpi.comrsc.org |

| Enzyme-Sensitive | Specific Enzymes (e.g., Esterases) | Ester (e.g., Succinate) | Allows for drug release mediated by enzymes that may be overexpressed at the target site. semanticscholar.orgliposomes.ca |

| Redox-Sensitive | Reducing Environment (e.g., high GSH levels) | Disulfide | Provides stability in circulation and triggers drug release in the intracellular reducing environment. nih.gov |

Polymer-Drug Conjugation Strategies

Conjugating dexamethasone to a polymer carrier is a widely explored strategy to create macromolecular therapeutics with improved properties. semanticscholar.orgnih.gov These polymer-drug conjugates can benefit from the enhanced permeability and retention (EPR) effect, leading to passive accumulation in inflamed or tumor tissues. semanticscholar.org

Commonly used polymers include:

N-(2-hydroxypropyl) methacrylamide (HPMA) copolymer : HPMA is a hydrophilic and biocompatible polymer that has been extensively used to create water-soluble dexamethasone prodrugs. nih.govnih.gov By copolymerizing HPMA with dexamethasone-containing monomers, researchers have developed systems with varying drug release rates based on the linker chemistry used. nih.gov

Polyethylene (B3416737) Glycol (PEG) : PEGylation is a common strategy to improve the solubility and circulation time of drugs. Linear multifunctional PEG-Dex conjugates have been synthesized using copper-catalyzed click chemistry. semanticscholar.org However, the drug release from PEG conjugates can be slower compared to HPMA-based systems. semanticscholar.org

Natural Polymers : Biopolymers like chitosan (B1678972) have also been used. A conjugate of dexamethasone with succinyl chitosan showed sustained drug release for over a month and significant anti-inflammatory effects. researchgate.net

Several chemical methods are used to synthesize these conjugates: nih.govnih.gov

Carbodiimide Chemistry : This method is often used to form ester or amide bonds between the drug and the polymer. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and low polydispersity, incorporating dexamethasone-containing monomers. nih.gov

Click Chemistry : Reactions like copper-catalyzed azide-alkyne cycloaddition provide a highly efficient and specific method for conjugating dexamethasone to polymer backbones. semanticscholar.orgnih.gov

| Polymer | Conjugation Method | Key Features | Application Area |

| HPMA Copolymer | RAFT Polymerization | Water-soluble; allows for tunable drug release by altering linker chemistry. nih.govnih.gov | Inflammatory Arthritis. nih.govnih.gov |

| Polyethylene Glycol (PEG) | Click Chemistry, Carbodiimide Chemistry | Increases circulation half-life and biocompatibility. semanticscholar.orgmdpi.com | Inflammatory Diseases. semanticscholar.org |

| Chitosan | Carbodiimide Chemistry | Biodegradable; provides sustained and prolonged drug release. researchgate.net | Ocular Inflammation. researchgate.net |

| Poly(L-lysine) | Esterification | Forms redox and pH dual-sensitive conjugates for targeted release. nih.gov | Anti-tumor Therapy. nih.gov |

Rational Design for Targeted Delivery Systems

The rational design of drug delivery systems involves creating sophisticated constructs that can deliver a therapeutic agent to a specific site of action, thereby increasing efficacy and reducing systemic toxicity. acs.orgnih.govnih.gov This approach moves beyond simple conjugation to engineer multi-component systems tailored for a specific disease environment. rsc.org

For dexamethasone, rational design strategies include:

Targeting Inflammatory Tissues : Chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD) are key targets for advanced dexamethasone delivery systems. semanticscholar.orgacs.org For IBD, a system using nanoparticles formed by the self-assembly of tannic acid and Pluronic F-68 was designed to carry dexamethasone. These nanoparticles showed an enhanced drug retention rate in mice with colitis compared to healthy controls, demonstrating an inflammation-targeting ability. acs.org Similarly, for rheumatoid arthritis, thermoresponsive polymeric prodrugs (ProGel-Dex) have been developed that form a hydrogel at body temperature, providing a sustained local presence of dexamethasone in the arthritic joint. nih.gov

Cellular and Subcellular Targeting : Delivery systems can be designed to target specific cells or even organelles. For example, dexamethasone has been used not as the primary therapeutic but as a vector to improve the transport of drug carriers to the cell nucleus by dilating the nuclear pore. nih.govnih.gov In another approach, biomimetic exosomes were used as nanocarriers for dexamethasone. researchgate.net To enhance targeting to inflamed joints in rheumatoid arthritis, the exosome surface was modified with folic acid, which targets activated macrophages. researchgate.net

Stimuli-Responsive Systems : These systems are designed to release their payload in response to one or more physiological triggers. rsc.org A dual-sensitive system was created by conjugating dexamethasone to a polypeptide polymer using both a redox-sensitive disulfide linker and a pH-sensitive component, allowing for drug release triggered by both the acidic and reducing conditions found in tumors. nih.gov

The ultimate goal of these rationally designed systems is to create a therapeutic that is inactive and safe during transit through the body but becomes fully active upon reaching its intended target. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Kinetics

The biological activity of dexamethasone (B1670325), the active form of dexamethasone acefurate, is initiated by its binding to specific intracellular receptors, leading to a cascade of molecular events that define its therapeutic effects.

Interaction with Cytoplasmic Glucocorticoid Receptors (GR/NR3C1)

In its inactive state, the glucocorticoid receptor (GR), a protein encoded by the NR3C1 gene, resides primarily in the cytoplasm of the cell. nih.govlife-science-alliance.org It exists as part of a large multi-protein complex that includes heat shock proteins (Hsp), such as Hsp90, which act as chaperones to maintain the receptor in a conformation ready for ligand binding. oup.com

Upon entering the cell, dexamethasone binds to the ligand-binding domain of the GR. life-science-alliance.org This binding event triggers the dissociation of the chaperone proteins, exposing nuclear localization signals on the receptor. oup.comub.edu The activated dexamethasone-GR complex then rapidly translocates from the cytoplasm into the nucleus, where it can directly influence gene transcription. Current time information in Salt Lake City, UT, US.nih.govlife-science-alliance.org

Quantitative Analysis of Receptor Affinity and Selectivity

Studies have shown that dexamethasone binds to the GR with a high affinity, with a dissociation constant (Kd) reported to be approximately 2.0 nM. Current time information in Salt Lake City, UT, US. Dexamethasone acetate (B1210297) also functions as a potent GR agonist. plos.org In addition to its primary target, dexamethasone has been shown to bind with high affinity to the mineralocorticoid receptor (MR or NR3C2) in certain tissues, with a Kd of about 0.83 nM in mouse brain models, an affinity approaching that of aldosterone. nih.gov However, it is generally considered to have a stronger potency for activating the GR compared to the MR. researchgate.net

Table 1: Binding Affinity of Dexamethasone for Steroid Receptors This table provides an overview of the reported binding affinity of dexamethasone for its primary and secondary receptors.

| Ligand | Receptor | Tissue/System | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Dexamethasone | Glucocorticoid Receptor (GR) | Not specified | ~2.0 nM | Current time information in Salt Lake City, UT, US. |

| Dexamethasone | Mineralocorticoid Receptor (MR) | Mouse Brain | ~0.83 nM | nih.gov |

Ligand-Induced Receptor Conformation Dynamics

The binding of a ligand to the glucocorticoid receptor is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the receptor protein. life-science-alliance.orgub.edu When an agonist like dexamethasone binds to the ligand-binding pocket (LBP), it stabilizes a specific three-dimensional structure of the receptor. rupress.org

This agonist-induced conformation is critical for the receptor's function, particularly for its interaction with coactivator proteins. ub.edu The conformational shift exposes a region on the receptor's surface known as the activation function 2 (AF-2) domain, which serves as a docking site for these coactivators. rupress.org Limited proteolysis studies have demonstrated these structural changes, showing that the dexamethasone-bound receptor is more resistant to enzymatic degradation, yielding characteristic protein fragments. life-science-alliance.org Research suggests that these ligand-induced dynamic changes, especially at the entrance of the binding pocket, are a crucial element in the activation of steroid receptors. researchgate.net In contrast, the binding of an antagonist, such as RU486, induces a different conformational change that does not permit the same productive interactions with coactivators. life-science-alliance.org

Genomic Mechanisms of Action

The primary mechanism through which the dexamethasone-GR complex exerts its effects is by acting as a ligand-dependent transcription factor, directly or indirectly regulating the expression of a wide array of genes.

Glucocorticoid Response Element (GRE) Binding and Gene Transcription Modulation

Once translocated into the nucleus, the activated dexamethasone-GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). oup.comub.eduashpublications.org These GREs are located in the regulatory regions of target genes. This direct binding to DNA can lead to either the activation (transactivation) or repression (transrepression) of gene transcription, depending on the specific GRE sequence and the cellular context. ashpublications.orgnih.gov

In addition to direct DNA binding, the GR can exert powerful anti-inflammatory effects through a mechanism known as transcriptional interference or cross-talk. ashpublications.org In this process, the monomeric dexamethasone-GR complex does not bind to DNA directly but instead physically interacts with other key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). oup.comashpublications.org By tethering to these factors, the GR inhibits their ability to promote the transcription of inflammatory genes, a crucial aspect of its immunosuppressive activity. ashpublications.org The specific genes regulated by GR can vary significantly between cell types, influenced by factors like chromatin accessibility and the presence of other lineage-specific transcription factors. life-science-alliance.org

Transcriptional Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, KC-GRO)

A major component of the anti-inflammatory effect of dexamethasone is its ability to suppress the expression of numerous pro-inflammatory cytokines. Current time information in Salt Lake City, UT, US.ashpublications.org

Interleukin-1β (IL-1β): Dexamethasone has been shown to inhibit the expression of the IL-1β gene in cells stimulated with lipopolysaccharide (LPS). One key mechanism is the blockage of the activation of the NF-κB and AP-1 transcription factors, which are crucial for IL-1β gene induction. Other studies suggest that dexamethasone's inhibitory effect may also occur post-transcriptionally by decreasing the stability of the IL-1β messenger RNA (mRNA), leading to its faster degradation.

Tumor Necrosis Factor-α (TNF-α): The production of TNF-α is also suppressed by dexamethasone. Current time information in Salt Lake City, UT, US. The mechanisms appear to be multifaceted. While some studies point to the repression of TNF-α mRNA levels, others suggest that dexamethasone acts by inhibiting the secretion of the TNF-α protein without affecting its gene expression, a process mediated by the inhibition of the p38 MAPK signaling pathway. nih.govashpublications.org

Interleukin-6 (IL-6): Dexamethasone effectively reduces IL-6 production at both the mRNA and protein levels. This is achieved through the GR-mediated downregulation of IL-6 gene transcription. The promoter region of the IL-6 gene contains sites where the GR can exert its inhibitory effects.

KC-GRO (CXCL1): The regulation of KC/GRO (also known as CXCL1 in humans) by dexamethasone appears to be highly context- and cell-type-dependent. In some settings, dexamethasone inhibits the expression of CXCL1. For instance, in vivo studies have shown that dexamethasone can reduce the release of the chemokine KC and inhibit LPS-induced CXCL1 expression. researchgate.net However, in other cellular contexts, such as in certain liver cells or during cochlear implantation, dexamethasone treatment has been observed to have no effect or to even increase CXCL1 expression, highlighting a cell-specific regulatory role.

Table 2: Summary of Dexamethasone's Effect on Pro-inflammatory Cytokine Gene Expression This table summarizes the primary regulatory effects of dexamethasone on key pro-inflammatory cytokine genes.

| Cytokine | Primary Effect of Dexamethasone | Key Molecular Mechanism(s) | Reference |

|---|---|---|---|

| IL-1β | Inhibition | Blocking NF-κB/AP-1 activation; Decreased mRNA stability | |

| TNF-α | Inhibition | Repression of mRNA; Inhibition of protein secretion via p38 MAPK pathway | Current time information in Salt Lake City, UT, US.nih.govashpublications.org |

| IL-6 | Inhibition | Downregulation of gene transcription via GR | |

| KC-GRO (CXCL1) | Variable (Inhibition or Induction) | Cell-type and context-dependent transcriptional regulation | researchgate.net |

Upregulation of Anti-inflammatory Protein Expression (e.g., Lipocortin-1)

A primary anti-inflammatory mechanism of glucocorticoids like dexamethasone is the induction of anti-inflammatory protein synthesis. googleapis.com A key protein in this process is Lipocortin-1, also known as Annexin A1. The binding of dexamethasone to the cytosolic glucocorticoid receptor (GR) and the translocation of this complex to the nucleus leads to the upregulation of the gene encoding Lipocortin-1. googleapis.com Lipocortin-1 is reported to exert its anti-inflammatory effects by suppressing the activity of phospholipase A2, an enzyme crucial for the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. googleapis.com

Research on human peripheral blood mononuclear cells (PBMCs) has shown that while dexamethasone treatment did not increase the total cellular content of standard Lipocortin-1, it did lead to a threefold increase in a lower molecular weight species with Lipocortin-1-like immunoreactivity. nih.gov This was also associated with the appearance of this immunoreactive Lipocortin-1 in the extracellular medium, suggesting that its site of action may be extracellular. nih.gov However, the precise role of Lipocortin-1 as a mediator of all glucocorticoid effects is complex; for instance, some studies have concluded that Lipocortin-1 is not involved in the dexamethasone-driven inhibition of interleukin-1β (IL-1β) release from monocytes. nih.gov

Crosstalk with Other Transcription Factors (e.g., NF-κB, AP-1)

Dexamethasone exerts significant influence over inflammatory processes through its interaction with key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Rather than always acting directly on DNA, the activated GR complex can interfere with the signaling pathways of these other factors. This process is known as transcriptional repression or transrepression. googleapis.commdpi.com

In cultured human glomerular endothelial cells (HGEC), tumor necrosis factor-alpha (TNF-α) was found to induce the production of monocyte chemoattractant protein-1 (MCP-1) through the cooperative action of both NF-κB and AP-1. nih.gov Treatment with dexamethasone (10 nM) was able to partially inhibit this MCP-1 production. nih.gov Mechanistically, dexamethasone achieved this by decreasing the TNF-α-induced DNA-binding activity of AP-1, while not affecting the DNA-binding activity of NF-κB or the degradation of its inhibitor, IκBα, in that specific cell type. nih.gov

Conversely, in other cellular contexts, NF-κB is a direct target. The inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) release by dexamethasone is associated with the inhibition of NF-κB activity. medchemexpress.com Dexamethasone has been shown to increase the expression of muscle atrophy-related genes, MuRF1 and atrogin-1, which are known to be regulated by NF-κB and another transcription factor, FoxO3a. jmb.or.kr This demonstrates that the activated GR can modulate the function of multiple transcription factors, leading to a broad range of gene expression changes central to its anti-inflammatory and immunomodulatory effects.

Cellular and Immunomodulatory Effects In Vitro

The immunomodulatory and anti-inflammatory properties of dexamethasone have been extensively characterized in various in vitro systems, providing detailed insights into its cellular mechanisms. These studies demonstrate its effects on cell viability, proliferation, gene expression, and protein secretion across a range of cell types.

For instance, dexamethasone potently inhibits the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from A549 lung adenocarcinoma cells with an EC50 of 2.2 nM. medchemexpress.com It also effectively suppresses the activity of the pro-inflammatory transcription factor NF-κB, with an IC50 of 0.5 nM for inhibiting a 3xκB reporter construct. medchemexpress.com In immune cells, dexamethasone treatment significantly decreases the expression of adhesion molecules, including CD11b, CD18, and CD62L on neutrophils, and CD11b and CD18 on monocytes. medchemexpress.com

In a model of kidney inflammation using human glomerular endothelial cells, 10 nM dexamethasone partially inhibited the TNF-α-induced expression of MCP-1 mRNA and the subsequent release of the MCP-1 protein. nih.gov In a different context, studies on C2C12 myotubes showed that dexamethasone treatment induced a muscle atrophy-like phenotype, characterized by a decrease in myotube diameter. jmb.or.kr In studies using induced pluripotent stem cell-derived mesenchymal stem cells (iPSC-MSCs), dexamethasone did not interfere with the immunoinhibitory effect of the iPSC-MSCs on the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

Table 1: Summary of Selected In Vitro Effects of Dexamethasone

Table 2: Compound Names Mentioned in this Article

Modulation of Immune Cell Proliferation and Apoptosis (e.g., T-lymphocytes, Neutrophils)

This compound, through its conversion to dexamethasone, significantly influences the lifecycle and function of key immune cells. Its effects on T-lymphocytes and neutrophils are particularly central to its immunosuppressive properties.

T-Lymphocytes: Dexamethasone is known to inhibit the proliferation of T-lymphocytes and induce their apoptosis (programmed cell death). patsnap.com This is partly achieved by suppressing the production of crucial growth factors and cytokines like Interleukin-2 (IL-2), which are necessary for T-cell expansion. nih.gov Studies have shown that dexamethasone can induce significantly greater apoptosis in T-cells from asthmatic patients compared to healthy individuals, with a pronounced effect on the CD4+HLADR+CD25+ T-cell subset, which may represent allergen-primed cells. nih.gov This targeted reduction of activated T-cells is a key mechanism of its therapeutic action in inflammatory and autoimmune conditions. nih.gov

Neutrophils: In contrast to its effect on lymphocytes, dexamethasone inhibits apoptosis in neutrophils, thereby prolonging their lifespan. nih.govnih.gov This effect is dependent on the continuous synthesis of new proteins, as demonstrated by its reversal with protein and mRNA synthesis inhibitors. nih.gov The mechanism involves the upregulation of anti-apoptotic proteins, such as Mcl-1 (a member of the Bcl-2 family), and the inhibition of pro-apoptotic pathways. semanticscholar.orgwjgnet.com By delaying neutrophil apoptosis, dexamethasone can enhance the clearance of pathogens but also potentially contribute to the persistence of inflammation in certain contexts.

Impact on Inflammatory Mediator Production in Cell Lines

A primary mechanism of this compound's anti-inflammatory activity is the potent suppression of inflammatory mediator production. Acting via dexamethasone, it inhibits the synthesis and release of a wide array of pro-inflammatory cytokines, chemokines, and other signaling molecules in various cell types.

In vitro studies using different cell lines have quantified these inhibitory effects. For instance, in human monocytic THP-1 cells stimulated with TNF-α or IL-1β, dexamethasone has been shown to dose-dependently inhibit the secretion of multiple inflammatory mediators. arvojournals.org Similarly, in A549 human lung epithelial cells, dexamethasone pretreatment significantly inhibits the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS). nih.gov This inhibition is often mediated by the suppression of key transcription factors, such as NF-κB and AP-1, which control the expression of many inflammatory genes. patsnap.comnih.gov

The table below summarizes the inhibitory concentration (IC₅₀) values for dexamethasone against various inflammatory mediators produced by TNF-α-stimulated THP-1 monocytic cells, illustrating its potent and differential effects.

| Mediator | IC₅₀ (nM) | Maximal Inhibition (%) |

|---|---|---|

| MCP-1 (Monocyte Chemoattractant Protein-1) | 3 | >80% |

| IL-1β (Interleukin-1β) | 7 | >80% |

| MIP-1β (Macrophage Inflammatory Protein-1β) | 34 | ≤70% |

| IL-8 (Interleukin-8) | 55 | ≤70% |

| MIP-1α (Macrophage Inflammatory Protein-1α) | 59 | ≤70% |

Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Components In Vitro

Dexamethasone exerts a powerful regulatory influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. It functions as a potent synthetic glucocorticoid that mimics the negative feedback effect of endogenous cortisol. nih.gov This leads to the suppression of the HPA axis at the levels of the hypothalamus and the pituitary gland. surgicalneurologyint.com

In vitro experiments using anterior pituitary fragments have demonstrated this mechanism directly. In these studies, dexamethasone effectively suppressed the secretion of adrenocorticotropic hormone (ACTH) that was induced by corticotropin-releasing hormone (CRH). realmofcaring.org This confirms that dexamethasone acts directly on pituitary cells to inhibit the release of ACTH, which in turn would decrease the production of endogenous corticosteroids by the adrenal glands. nih.govrealmofcaring.org This potent feedback inhibition is a hallmark of dexamethasone's systemic activity. surgicalneurologyint.com

Comparative Mechanistic Studies with Parent Dexamethasone and Other Glucocorticoids

The therapeutic profile of this compound is best understood by comparing its mechanisms to its parent compound, dexamethasone, and other related glucocorticoids. These comparisons often revolve around differences in receptor binding and subsequent effects on gene expression, which are influenced by the specific chemical structure of each steroid.

Differential Receptor Binding Profiles

The anti-inflammatory potency of glucocorticoids is closely related to their binding affinity for the glucocorticoid receptor (GR). Dexamethasone itself exhibits a high affinity for the GR, with a reported dissociation constant (Kd) of approximately 1.2 to 2.0 nM. wikipedia.org

The table below compares the known GR binding affinity of dexamethasone with that of other corticosteroids.

| Compound | Receptor Binding Affinity (Kd or Ki) | Reference |

|---|---|---|

| Dexamethasone | ~1.2 - 2.0 nM (Kd) | wikipedia.org |

| Hydrocortisone (B1673445) (Cortisol) | Parent compound, lower affinity than Dexamethasone | wikipedia.org |

| Aldosterone | ~0.46 nM (Kd) for Type I (Mineralocorticoid) Receptor | nih.gov |

| Dexamethasone Acetate | Lower affinity than parent alcohol (Dexamethasone) | nih.gov |

| This compound | Direct data unavailable; esterification influences affinity |

Comparative Effects on Gene Expression Pathways

The binding of a glucocorticoid to the GR initiates widespread changes in gene expression. Dexamethasone is known to regulate a large number of genes involved in inflammation, metabolism, and cellular proliferation. pharmgkb.org High-throughput RNA sequencing studies have begun to map these extensive genomic effects.

For example, a study on human trabecular meshwork cells identified hundreds of differentially expressed genes in response to dexamethasone treatment. In cells classified as "glucocorticoid-responders," 616 genes were significantly dysregulated, compared to 216 genes in "non-responder" cells. mdpi.com This highlights that the genomic response to dexamethasone can be highly cell-type and context-dependent. Key pathways affected included WNT signaling, TGF-β signaling, and MAPK signaling. mdpi.com

Another study analyzing liver transcriptome responses in pigs found that dexamethasone treatment affected over 30% of expressed genes, with genes related to inflammation being particularly sensitive. frontiersin.org In breast cancer cells, treatment with dexamethasone for four hours resulted in the differential expression of 890 genes, with FKBP5, a known GR-responsive gene, showing the most significant upregulation. oncologyradiotherapy.com

While direct comparative gene expression studies between this compound and dexamethasone are lacking, it is expected that this compound would modulate the same pathways following its conversion to dexamethasone. The pharmacokinetics of this conversion would likely influence the magnitude and duration of these gene expression changes at the site of action.

Prodrug Bioconversion and Pharmacological Activation Studies

Enzymatic Hydrolysis of Dexamethasone (B1670325) Acefurate to Dexamethasone

The primary mechanism for the activation of dexamethasone acefurate is enzymatic hydrolysis. This process involves the cleavage of the ester bond linking the acefurate moiety to the dexamethasone backbone, releasing the active drug.

The hydrolysis of ester-containing prodrugs is predominantly carried out by a class of enzymes known as carboxylesterases (CES). nih.govpsu.edu These enzymes are crucial for the metabolism of a wide variety of drugs and xenobiotics. nih.gov Research into the hydrolysis of steroid esters points to two main carboxylesterase isozymes, CES1 and CES2, as the principal catalysts. psu.edu

Studies on other steroid esters have provided specific insights. For instance, a dexamethasone-induced hydrolase responsible for cleaving methylprednisolone (B1676475) hemisuccinate was identified as a member of the rat carboxylesterase 2 (CES2) family. nih.gov This specific CES isozyme is found in both liver microsomes and, notably, in plasma. nih.gov Furthermore, dexamethasone itself has been reported to be an inducer of both CES1 and CES2 enzymes, suggesting a potential for self-regulated activation. psu.edu Given that this compound is an ester derivative, it is highly probable that its conversion to active dexamethasone is mediated by these same carboxylesterases present in the liver, plasma, and other tissues. nih.gov

The hydrolysis half-life varies significantly depending on the specific ester conjugate and the biological system. For example, a labile ester-linked dexamethasone conjugate demonstrated a hydrolysis half-life of 9.9 hours in rats and 22.4 hours in humans. mdpi.com In contrast, the simpler dexamethasone sodium phosphate (B84403) prodrug is hydrolyzed much more rapidly, with an in vitro half-life of just 1.75 hours in rat plasma. nih.govnih.gov

| Dexamethasone Prodrug/Conjugate | Biological System | Hydrolysis Half-Life (t½) | Reference |

|---|---|---|---|

| Dexamethasone Sodium Phosphate | Rat Plasma | 1.75 hours | nih.govnih.gov |

| Dexamethasone Sodium Phosphate | Human/Sheep Plasma | 10-12 hours | nih.govnih.gov |

| Labile Ester Linker-Based Conjugate | Rat | 9.9 hours | mdpi.com |

| Labile Ester Linker-Based Conjugate | Human | 22.4 hours | mdpi.com |

| Succinyl Derivative Conjugate | Not Specified | 6.8 hours | mdpi.com |

Biological matrices such as plasma and tissue homogenates are rich in the esterases required for prodrug hydrolysis. In vitro studies confirm that the enzymatic activity in these matrices directly leads to the conversion of dexamethasone prodrugs. In one study using rat plasma, 92% of the dexamethasone sodium phosphate prodrug was converted to the active dexamethasone within 6 hours of incubation. nih.gov This hydrolysis can be significantly minimized by the addition of EDTA, an anticoagulant that can inhibit plasma enzyme activity, underscoring the enzymatic nature of the conversion. nih.govnih.gov

The presence of carboxylesterase 2 (CES2) in both liver microsomes—a common component of tissue homogenates used in metabolic studies—and plasma confirms that these biological environments are primary sites for prodrug activation. nih.gov The rate of hydrolysis in vivo may be even faster than in vitro due to the combined action of enzymes and other physiological factors. nih.gov

Cellular Uptake and Intracellular Processing of this compound

Following administration, the prodrug must cross biological barriers to reach target cells, where it can be hydrolyzed and exert its effect. The lipophilicity of the prodrug is a critical factor in this process.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict drug absorption. nih.govevotec.com Studies on the parent drug, dexamethasone, using this model provide a baseline for understanding permeability. The apparent permeability coefficient (Papp) is a measure of the rate at which a drug moves across the monolayer. nih.gov

Research has shown that the permeability of dexamethasone across Caco-2 monolayers is influenced by experimental conditions such as the pH of the medium and the presence of solubilizing agents. nih.gov The acefurate moiety increases the lipophilicity of dexamethasone, which is expected to enhance its ability to penetrate tissues and cross cellular membranes via passive diffusion.

| Compound | Condition | Apparent Permeability (Papp) (cm/s) | Reference |

|---|---|---|---|

| Dexamethasone | Free Drug Solution | ~16 x 10-6 | researchgate.netplos.org |

| Dexamethasone | Complex with HPβCD | ~8 x 10-6 | researchgate.netplos.org |

Note: Data represents approximate values derived from graphical representations in the cited sources. HPβCD (Hydroxypropyl-β-cyclodextrin) complexation reduces apparent permeability.

Once inside the cell, this compound is hydrolyzed to dexamethasone. The active dexamethasone then exerts its effects through genomic and non-genomic pathways. Studies on dexamethasone have revealed a significant accumulation of the drug in mitochondria, in addition to its well-known translocation to the nucleus where it binds to glucocorticoid receptors (GR) to modulate gene expression. nih.gov

The metabolic fate of the prodrug involves the breakdown of both the active moiety and the cleaved promoiety. The active dexamethasone is eventually metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The acefurate promoiety is broken down into acetate (B1210297) and furan-2-carboxylate (B1237412). Acetate enters the body's natural metabolic pathways. The furan-2-carboxylate moiety is also metabolized. Furan ring oxidation is a known major metabolic pathway in vivo. nih.gov Indeed, related furanic compounds like 5-(hydroxymethyl)furan-2-carboxylic acid have been identified as naturally occurring human metabolites found in urine, suggesting an established pathway for the clearance of such structures. mdpi.com

Ex Vivo and Animal Model Investigations of Prodrug Activation

Comprehensive studies in animal models or using ex vivo tissue preparations are crucial for understanding how a prodrug like this compound is activated and distributed within the body. This includes identifying the tissues where the drug concentrates and the efficiency of its conversion to the active form in target areas versus the general bloodstream.

Tissue Distribution and Localized Drug Release

There is no specific data from animal or ex vivo studies that details the tissue distribution profile of this compound. While the increased lipophilicity conferred by the acefurate group suggests it may be suitable for formulations intended for localized administration, such as topical applications, experimental evidence to confirm its distribution patterns and retention in specific tissues is not available.

Assessment of Bioconversion in Target Tissues vs. Systemic Circulation

Similarly, the scientific literature lacks studies that have assessed the bioconversion of this compound into dexamethasone within specific target tissues compared to the systemic circulation. Research on other dexamethasone esters, like dexamethasone acetate, has shown that metabolism can occur in various tissues, including the skin and ocular tissues, leading to localized drug activity. mdpi.comnih.gov It is theorized that the complexity of the acefurate ester might lead to a slower hydrolysis and a more prolonged half-life compared to simpler esters, but this has not been experimentally verified. Without such studies, a quantitative comparison of localized versus systemic activation for this compound cannot be made.

Advanced Pharmaceutical Formulation Research and Development

Formulation Strategies for Enhanced Delivery of Dexamethasone (B1670325) Acefurate

The development of advanced drug delivery systems is crucial for optimizing the therapeutic efficacy of potent molecules like dexamethasone acefurate. Formulation strategies often focus on enhancing solubility, controlling release, and targeting specific sites of action. Nanotechnology-based approaches, in particular, offer versatile platforms for encapsulating therapeutic agents to improve their performance. These include various types of nanoparticles and emulsion-based systems designed to modulate drug delivery.

Nanoparticle-based systems represent a significant area of pharmaceutical research for enhancing the delivery of corticosteroids. These carriers can protect the drug from degradation, improve its bioavailability, and provide sustained or targeted release. The specific characteristics of the nanoparticle, such as its composition, size, and surface properties, are critical determinants of its function.

Nanoparticle-Based Delivery Systems

Polymeric Nanoparticles (e.g., Eudragit-based)

Polymeric nanoparticles are formulated from biodegradable and biocompatible polymers. Eudragit®, a family of polymethacrylate-based polymers, is often used to create pH-sensitive nanoparticles that can trigger drug release in specific environments.

Despite the extensive research into Eudragit-based nanoparticles for other corticosteroids, a review of publicly available scientific literature reveals a lack of specific research findings and data on the formulation of This compound within these systems.

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, while Nanostructured Lipid Carriers (NLCs) are a second-generation system that incorporates a blend of solid and liquid lipids. nih.govresearchgate.net This lipid matrix creates a less-ordered structure that can enhance drug loading and stability. nih.govmdpi.com

While SLNs and NLCs have been successfully developed for other dexamethasone esters to improve drug delivery, there is no specific published research detailing the formulation, characterization, or research findings for This compound encapsulated in either SLNs or NLCs.

Cubosomes

Cubosomes are advanced lipid-based nanoparticles formed from the self-assembly of certain amphiphilic lipids, like glyceryl monooleate, in water. rjptonline.org They possess a unique, bicontinuous cubic liquid crystalline structure, providing a large surface area and the ability to encapsulate both hydrophobic and hydrophilic compounds.

A thorough search of scientific databases indicates that while cubosomes are a promising delivery system investigated for other corticosteroids, there are currently no available research studies or data tables concerning the specific formulation and evaluation of This compound in cubosomal systems.

Nanosuspensions

A nanosuspension consists of pure, poorly soluble drug particles stabilized by surfactants, with particle sizes typically in the nanometer range. This formulation approach aims to increase the dissolution rate and saturation solubility of the drug, thereby enhancing its bioavailability. The production often involves high-pressure homogenization. nih.gov

Detailed investigations into nanosuspensions have been conducted for various poorly soluble drugs, including other forms of dexamethasone. However, specific research findings, detailed methodologies, or data on the development of This compound as a nanosuspension are not present in the available scientific literature.

Microemulsions and nanoemulsions are lipid-based systems used to enhance the solubility and permeation of poorly water-soluble drugs. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. nih.govnih.gov Nanoemulsions are also submicron-sized emulsions, but they are thermodynamically unstable and require high-energy methods for their production. nih.gov

While these formulation strategies have been explored for dexamethasone and its acetate (B1210297) ester, there is a lack of specific published research detailing the development and characterization of This compound within microemulsion or nanoemulsion systems. nih.govnih.govnih.gov Although a patent document lists this compound among many corticosteroids that could potentially be formulated, it does not provide specific formulation data or research findings for this compound in a microemulsion or nanoemulsion. googleapis.com

Hydrogels and Thermosensitive Gels

Hydrogels, including those that are thermosensitive, are being explored as advanced delivery systems for corticosteroids like dexamethasone and its derivatives. These formulations are designed to achieve sustained drug release and targeted local delivery, which can be particularly beneficial in treatments for conditions like rheumatoid arthritis and ocular inflammation. nih.govuu.nl

Thermosensitive hydrogels are engineered to be liquid at room temperature for ease of administration, such as through injection, and then transition to a gel state at body temperature (37°C). uu.nlmdpi.com This in situ gelling property allows the formulation to remain at the site of administration for an extended period, providing a sustained release of the encapsulated drug. mdpi.com For instance, a dexamethasone-loaded thermosensitive hydrogel developed for intra-articular injection was shown to prolong drug release and reduce the frequency of administration. nih.govnih.gov

Research has been conducted on various polymer combinations to create these hydrogels. A self-healing hydrogel composed of a thermosensitive ABA triblock copolymer was designed for the sustained ocular delivery of dexamethasone. uu.nl In this system, the drug was covalently linked to the polymer, and the hydrogel network was formed through both thermogelation and covalent cross-linking at 37°C. uu.nl Another study utilized a mixture of chitosan (B1678972) and Pluronic F-127 to prepare injectable thermosensitive hydrogels for the long-term application of dexamethasone. mdpi.com The inclusion of chitosan was found to increase the gelation time compared to a hydrogel made of Pluronic alone. mdpi.com

The release of dexamethasone from these hydrogels is often governed by mechanisms such as ester hydrolysis. In one study, the release of dexamethasone from a self-healing hydrogel followed first-order kinetics over a period of 430 days in an aqueous medium at pH 7.4. uu.nl In vitro release studies of dexamethasone from chitosan-Pluronic F-127 hydrogels showed an initial burst release followed by a more prolonged release phase. mdpi.com

Mixed Micellar Systems

Mixed micellar systems are another advanced formulation strategy being investigated to enhance the delivery of poorly water-soluble drugs like dexamethasone. These systems are composed of two or more different surfactants that self-assemble into micelles, creating a core-shell structure that can encapsulate hydrophobic drug molecules. This approach can improve drug solubility, stability, and bioavailability.

One area of focus for mixed micellar systems is in ocular drug delivery. A study developed a novel dexamethasone-loaded mixed polymeric micelle system using Soluplus® and Pluronic F-127. mdpi.compharmaexcipients.com To further enhance its properties for ocular application, the mixed micellar system was coated with chitosan. mdpi.compharmaexcipients.com This chitosan-coated system is intended to improve adherence to the ocular surface, thereby promoting better drug absorption. mdpi.compharmaexcipients.com

Another research effort focused on developing a clear aqueous mixed nanomicellar formulation of dexamethasone using D-α-tocopherol polyethylene (B3416737) glycol-1000 succinate (B1194679) (Vitamin E TPGS) and octoxynol-40. nih.gov The study found that a specific weight ratio of these two components resulted in excellent drug entrapment, small micelle size, and a narrow size distribution. nih.gov This formulation significantly improved the aqueous solubility of dexamethasone. nih.gov

The formation of mixed micelles is influenced by the critical micellar concentration (CMC) of the constituent polymers. Research has shown that a blend of polymers can have a lower CMC than the individual polymers, which contributes to the stability of the mixed nanomicellar formulation. nih.gov The use of these systems has been shown to enhance drug permeation across biological membranes. For example, a dexamethasone-loaded mixed micellar formulation demonstrated higher permeability across blood-brain-barrier lipids, suggesting its potential for nose-to-brain delivery. pharmaexcipients.comnih.gov

Physicochemical Characterization of Formulations

The physicochemical characterization of this compound formulations is a critical step in their development. This process involves a series of analytical techniques to determine the physical and chemical properties of the formulation, which are crucial for ensuring its quality, stability, and in vivo performance. Key parameters that are routinely evaluated include particle size, polydispersity index, zeta potential, drug loading, encapsulation efficiency, and rheological properties.

Particle Size and Polydispersity Index

Particle size and polydispersity index (PDI) are fundamental characteristics of nanoparticle-based drug delivery systems. The particle size can influence the formulation's stability, drug release profile, and biological interactions. The PDI is a measure of the heterogeneity of particle sizes in a sample, with a smaller value indicating a more uniform and monodisperse population. mdpi.com

For intravenous administration, nanoparticles are often designed to be within a specific size range, typically between 100 and 200 nm, to facilitate macrophage uptake and allow for sterile filtration. nih.gov In various studies on dexamethasone-loaded nanoparticles, the particle sizes have been reported to be in the nanometric range. For example, dexamethasone-loaded PLGA-PEG nanoparticles were formulated to be around 150 nm. nih.gov Another study reported dexamethasone-loaded mixed polymeric micelles with a Z-average size of approximately 89.92 nm. pharmaexcipients.comnih.gov Dexamethasone acetate nanocrystals have been synthesized with sizes ranging from 103 nm to 170 nm. researchgate.net

The PDI is a critical quality attribute, with values of 0.2 and below often considered acceptable for polymer-based nanoparticles, indicating a narrow size distribution. mdpi.comnih.gov Many studies on dexamethasone formulations report PDI values in this range. For instance, dexamethasone-loaded PLGA nanospheres were found to have a PDI under 0.2. nih.gov Similarly, dexamethasone-loaded mixed polymeric micelles had a PDI of 0.216. pharmaexcipients.comnih.gov A chitosan-coated dexamethasone mixed micellar system demonstrated a PDI of 0.168. mdpi.com

A low PDI is desirable as it suggests a homogenous population of particles, which is important for consistent performance and regulatory approval. mdpi.com

Table 1: Particle Size and Polydispersity Index of Dexamethasone Formulations

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Dexamethasone Acetate-Loaded PLGA Nanospheres | ~150 | < 0.2 | nih.gov |

| Dexamethasone-Loaded PLGA-PEG Nanoparticles | ~150 | Not specified | nih.gov |

| Dexamethasone-Loaded Mixed Polymeric Micelles | 89.92 ± 2.7 | 0.216 ± 0.014 | pharmaexcipients.comnih.gov |

| Chitosan-Coated Dexamethasone Mixed Micellar System | 151.9 ± 1 | 0.168 ± 0.003 | mdpi.com |

| Dexamethasone Acetate Nanocrystals | 103 - 170 | Not specified | researchgate.net |

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is a key indicator of the stability of a colloidal system; a higher magnitude of zeta potential (either positive or negative) generally indicates greater stability and resistance to aggregation.

The surface charge of nanoparticles can also influence their interaction with biological systems. For instance, negatively charged nanoparticles are often internalized at a higher rate by macrophages than neutral or positively charged ones. nih.gov In research on dexamethasone-loaded nanoparticles, zeta potential values are frequently reported. For example, formulations of dexamethasone acetate-loaded PLGA nanospheres exhibited zeta potentials of -14.5 ± 1.0 mV and -15 ± 5 mV. nih.gov In another study, dexamethasone-loaded PLGA nanoparticles were found to have a zeta potential of approximately -10 mV. nih.gov

The functionalization of nanoparticles with different chemical groups can alter their zeta potential. For example, the amino-functionalization of TiO2 nanoparticles resulted in a more positive surface charge, while subsequent carboxyl and dexamethasone functionalization led to a more negative charge. frontiersin.org A chitosan-coated dexamethasone mixed micellar system showed a positive zeta potential of +35.96 ± 2.13 mV, which can be attributed to the positive charge of chitosan and is beneficial for mucoadhesion on the negatively charged ocular surface. mdpi.com

Table 2: Zeta Potential of Dexamethasone Formulations

| Formulation Type | Zeta Potential (mV) | Reference |

|---|---|---|

| Dexamethasone Acetate-Loaded PLGA Nanospheres | -14.5 ± 1.0 and -15 ± 5 | nih.gov |

| Dexamethasone-Loaded PLGA Nanoparticles | ~ -10 | nih.gov |

| Dexamethasone-Functionalized TiO2 Nanoparticles | Negative | frontiersin.org |

| Chitosan-Coated Dexamethasone Mixed Micellar System | +35.96 ± 2.13 | mdpi.com |

Drug Loading and Encapsulation Efficiency

Drug loading (DL) and encapsulation efficiency (EE) are critical parameters for assessing the performance of drug delivery systems. DL refers to the amount of drug loaded per unit weight of the nanoparticle, usually expressed as a percentage. EE is the percentage of the initial amount of drug used in the formulation that is successfully entrapped within the nanoparticles.

High DL and EE are generally desirable to maximize the therapeutic dose delivered and minimize the amount of carrier material needed. The physicochemical properties of the drug and the formulation components play a significant role in determining these values. For instance, the lipophilic nature of dexamethasone derivatives like dexamethasone palmitate can lead to high encapsulation efficiency in polymeric nanoparticles. nih.gov

In various studies, the DL and EE of dexamethasone formulations have been reported. For dexamethasone acetate-loaded PLGA nanospheres, the highest drug loading efficiency was 19 ± 4%. nih.gov The encapsulation of a lipophilic prodrug, dexamethasone palmitate, into PLGA-PEG nanoparticles achieved an encapsulation efficiency of up to 85% and a drug loading of 7.5% w/w. nih.gov In another study, dexamethasone-loaded PLGA nanoparticles showed an encapsulation efficiency of approximately 95%. nih.gov

The ratio of drug to polymer can also influence these parameters. For dexamethasone-loaded PLGA nanoparticles, the highest encapsulation efficiency of around 65% was observed for formulations with a 1:10 and 1:2.5 DEX:PLGA weight ratio. mdpi.com

Table 3: Drug Loading and Encapsulation Efficiency of Dexamethasone Formulations

| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|

| Dexamethasone Acetate-Loaded PLGA Nanospheres | Not specified | 19 ± 4 | nih.gov |

| Dexamethasone Palmitate-Loaded PLGA-PEG Nanoparticles | 7.5 | 75-85 | nih.gov |

| Dexamethasone-Loaded PLGA Nanoparticles | ~0.67 - 0.87 | ~65 | mdpi.com |

| Dexamethasone-Loaded PLGA Nanoparticles | Not specified | ~95 | nih.gov |

Rheological Properties and Viscosity

Rheology is the study of the flow of matter, and for pharmaceutical formulations, rheological properties like viscosity are crucial for their handling, administration, and performance. The viscosity of a formulation can affect its injectability, spreadability, and residence time at the site of application.

For ocular formulations, viscosity is a key parameter. Hydrogels developed for ocular delivery of dexamethasone acetate were characterized as Newtonian fluids with a viscosity of 13.2 mPa.s. nih.gov In the context of thermosensitive hydrogels, the rheological properties are particularly important as they govern the transition from a liquid to a gel. Rheological analysis of a self-healing hydrogel for ocular delivery showed both thermogelation and covalent cross-linking at 37°C. uu.nl

The relationship between cross-linking and viscosity is also significant. In some polymer systems, the density of cross-linking can affect the viscosity and mucoadhesive properties of the formulation. googleapis.com For injectable formulations, the viscosity of the organic solution can influence the size of the resulting microparticles. psu.edu

The viscosity of endodontic sealers containing dexamethasone has also been studied, with the flow characteristics being an important consideration for their application. nih.gov

Microstructural Analysis (e.g., SAXS, SEM, TEM, Polarizing Microscopy)

Microstructural analysis is fundamental to understanding the morphology and internal structure of drug delivery systems, which in turn dictates their performance. While specific studies detailing the microstructural analysis of this compound formulations are limited in publicly accessible literature, extensive research on the related compound, dexamethasone acetate, provides a clear blueprint for the analytical techniques employed.

Formulations such as nanocrystals, microemulsions, and nanostructured lipid carriers (NLCs) are characterized to ensure desired physical properties.

Scanning Electron Microscopy (SEM): This technique is used to visualize the surface morphology of drug particles and formulations. For instance, in studies on dexamethasone acetate nanocrystals, SEM analysis is used to confirm the formation of nanoparticles and assess their shape and surface characteristics. nih.gov

Dynamic Light Scattering (DLS): While not a microscopy technique, DLS is crucial for determining the particle size distribution and zeta potential of nanoparticulate systems. For dexamethasone acetate-loaded NLCs, DLS has been used to measure an average particle size of approximately 106.9 nm and a zeta potential of -6.51 mV. mdpi.com Similarly, PLGA-magnetite-dexamethasone acetate nanoparticles were found to have an average size of 482.8 nm and a zeta potential of -19.9 mV. nih.gov

X-ray Diffraction (XRD): XRD is employed to investigate the crystalline state of the drug within the formulation. It can differentiate between crystalline and amorphous forms and identify polymorphic changes. Studies on dexamethasone acetate nanocrystals have used XRD to confirm the presence of the drug in its crystalline state within the formulation. nih.gov

Polarized Light Microscopy (PLM): PLM is particularly useful for identifying anisotropic structures like liquid crystals. In the development of lyotropic liquid crystalline systems for dexamethasone, PLM is used to characterize the mesophases (e.g., lamellar or hexagonal) formed by the formulation components. mdpi.com

Small-Angle X-ray Scattering (SAXS): SAXS provides detailed information about the nanostructure of a formulation. For dexamethasone-loaded liquid crystal systems, SAXS analysis helps to confirm the phase structure (e.g., lamellar or hexagonal) and determine key structural parameters. mdpi.com

These techniques collectively provide a comprehensive microstructural profile of a formulation, which is essential for predicting its stability, dissolution, and bioavailability.

Stability Studies of Formulations (e.g., Physical, Chemical, Storage)

The stability of a pharmaceutical formulation is critical to ensure its quality, efficacy, and safety throughout its shelf life. Stability studies for dexamethasone formulations typically evaluate physical, chemical, and microbiological attributes under various storage conditions.

Physical Stability: This involves assessing changes in appearance, color, odor, pH, and physical form (e.g., crystal growth, phase separation). For suspensions, resuspendibility and particle size distribution are monitored. For example, extemporaneously prepared dexamethasone oral suspensions (0.5 and 1.0 mg/mL) were found to be physically stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C). scispace.com

Chemical Stability: This focuses on the quantification of the active pharmaceutical ingredient (API) over time to ensure it remains within an acceptable range (typically 90-110% of the initial concentration). High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. scispace.comresearchgate.net Studies on dexamethasone acetate hydrogels for ocular delivery demonstrated chemical stability for 12 months at 25°C. nih.gov Research has also identified potential degradation products of dexamethasone in aqueous solutions under stress conditions (time, temperature, light), highlighting the importance of developing stability-indicating analytical methods. researchgate.net

Storage Conditions: Stability is tested under controlled temperature and humidity conditions as per ICH guidelines. Common conditions include 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

Table 1: Summary of Stability Data for Dexamethasone Formulations

| Formulation Type | Active Ingredient | Concentration | Storage Conditions | Stability Duration | Source |

|---|---|---|---|---|---|

| Oral Suspension | Dexamethasone | 0.5 mg/mL & 1.0 mg/mL | 4°C and 25°C | At least 90% of initial concentration for 91 days | scispace.com |

| Oral Suspension | Dexamethasone | 5 mg/mL | 5°C and 25°C | Physically and chemically stable for 15 days | researchgate.net |

| Ocular Hydrogel | Dexamethasone Acetate | Not Specified | 25°C | Stable for 12 months | nih.gov |

Solubility and Dissolution Enhancement Methodologies

This compound, like other dexamethasone esters, is a lipophilic compound with poor water solubility. This characteristic can limit its dissolution rate and bioavailability. Several methodologies are employed to overcome this challenge.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, capable of forming inclusion complexes with poorly soluble drug molecules. touro.edu This complexation effectively increases the apparent water solubility of the guest drug.

Research on dexamethasone and its acetate ester has shown significant solubility enhancement with cyclodextrins. arvojournals.org Hydroxypropyl-β-cyclodextrin (HPβCD) and Hydroxypropyl-γ-cyclodextrin (HPγCD) are commonly used due to their improved solubility and safety profile compared to parent cyclodextrins. nih.gov In one study, optimized ocular hydrogels of dexamethasone acetate were developed using both HPβCD and HPγCD to enhance the drug's aqueous solubility and transcorneal penetration. nih.govmdpi.com The formation of a drug-cyclodextrin complex can modify the drug's solubility, dissolution rate, and stability. googleapis.comgoogle.com

Table 2: Examples of Cyclodextrin Use in Dexamethasone Acetate Formulations

| Formulation | Cyclodextrin Used | Purpose | Key Finding | Source |

|---|---|---|---|---|

| Ocular Hydrogel (Gel A) | Hydroxypropyl-γ-CD (HPγCD) | Enhance solubility and permeation | Increased transcorneal permeation by 1.8-fold compared to a commercial formulation. | nih.govmdpi.com |

| Ocular Hydrogel (Gel B) | Hydroxypropyl-β-CD (HPβCD) | Enhance solubility and permeation | Increased transcorneal permeation by 3.2-fold compared to a commercial formulation. | nih.govmdpi.com |

Surfactant Optimization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate lipophilic drug molecules, increasing their solubility in aqueous media. Nonionic surfactants like Poloxamer 188 and Tyloxapol are often selected. nih.govarvojournals.org In the development of dexamethasone acetate nanocrystals, the surfactant Poloxamer 188 was used to create a stable solid dispersion that significantly increased the drug's dissolution rate. nih.gov Similarly, mixed nanomicellar formulations of dexamethasone using Vit E TPGS and Octoxynol-40 have been optimized to improve drug entrapment and solubility. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same drug can have different physicochemical properties, including solubility, melting point, and stability, which can impact the performance of the final dosage form. nih.govresearchgate.net